molecular formula C8H13F3N2O2 B6247738 3-methyl-3,6-diazabicyclo[3.1.1]heptane trifluoroacetate CAS No. 2408975-12-0

3-methyl-3,6-diazabicyclo[3.1.1]heptane trifluoroacetate

Cat. No.: B6247738
CAS No.: 2408975-12-0
M. Wt: 226.2
InChI Key:
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Description

3-methyl-3,6-diazabicyclo[311]heptane trifluoroacetate is a bicyclic organic compound that features a unique structure with two nitrogen atoms and a trifluoroacetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-3,6-diazabicyclo[3.1.1]heptane trifluoroacetate typically involves the reaction of 3-methyl-3,6-diazabicyclo[3.1.1]heptane with trifluoroacetic acid. The reaction is usually carried out under controlled conditions to ensure the formation of the desired trifluoroacetate salt. The process can be summarized as follows:

    Starting Materials: 3-methyl-3,6-diazabicyclo[3.1.1]heptane and trifluoroacetic acid.

    Reaction Conditions: The reaction is conducted at room temperature, often in an inert atmosphere to prevent unwanted side reactions.

    Purification: The product is purified through recrystallization or other suitable methods to achieve high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions for yield and purity. This includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-methyl-3,6-diazabicyclo[3.1.1]heptane trifluoroacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The trifluoroacetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the trifluoroacetate group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

3-methyl-3,6-diazabicyclo[3.1.1]heptane trifluoroacetate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.

    Catalysis: It can be used as a catalyst or catalyst precursor in various chemical reactions.

    Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 3-methyl-3,6-diazabicyclo[3.1.1]heptane trifluoroacetate exerts its effects depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoroacetate group can enhance the compound’s stability and bioavailability, making it a valuable component in drug design.

Comparison with Similar Compounds

Similar Compounds

    3,6-diazabicyclo[3.1.1]heptane: Lacks the trifluoroacetate group, making it less stable and less versatile in certain applications.

    3-methyl-3,6-diazabicyclo[3.1.1]heptane bis(trifluoroacetate): Contains two trifluoroacetate groups, which may alter its reactivity and applications.

Uniqueness

3-methyl-3,6-diazabicyclo[3.1.1]heptane trifluoroacetate is unique due to its specific combination of a bicyclic structure with a trifluoroacetate group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

2408975-12-0

Molecular Formula

C8H13F3N2O2

Molecular Weight

226.2

Purity

0

Origin of Product

United States

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